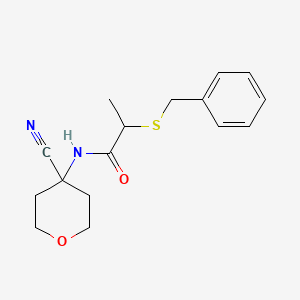
2-Benzylsulfanyl-N-(4-cyanooxan-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds with similar structures are often used in scientific research for various applications. They can be synthesized and evaluated for their potential in different fields .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . The specific synthesis process can vary depending on the compound and the desired properties .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques . This includes NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . These reactions can include free radical bromination of alkyl benzenes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as melting point, boiling point, density, molecular formula, and molecular weight, can be determined using various analytical techniques .Applications De Recherche Scientifique
Hybrid Anticonvulsants Synthesis and Evaluation
A study focused on synthesizing a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, among other related compounds, as potential anticonvulsant agents. These hybrid molecules incorporate chemical fragments of well-known antiepileptic drugs, demonstrating broad spectra of activity across preclinical seizure models and showing promise as more potent and safer alternatives to existing treatments (Kamiński et al., 2015).
Antimicrobial and Cytotoxic Activities
Research on new thiazole derivatives, including 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, revealed significant antimicrobial activity against bacteria and fungi, as well as cytotoxic activity against various human leukemia cell lines. This suggests their potential use in developing new antimicrobial and anticancer therapies (Dawbaa et al., 2021).
Novel Synthetic Strategies and Anticancer Evaluation
A novel procedure for the synthesis of 3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-ones via thermal intramolecular heterocyclization, utilizing benzylsulfanyl as a key functional group, highlights an innovative approach to creating compounds with potential therapeutic applications. This method may pave the way for developing new drugs with enhanced efficacy and safety profiles (Kharaneko, 2018).
Radioiodinated Nitroimidazole Analogues for Tumor Hypoxia
The synthesis and evaluation of radioiodinated nitroimidazole-based thioflavin-T derivatives for identifying tumor hypoxia indicate a novel application in cancer diagnosis and treatment monitoring. These compounds' ability to accumulate in hypoxic tumor cells while showing minimal uptake in aerobic cells demonstrates their potential as specific markers for tumor hypoxia, aiding in targeted therapy approaches (Li et al., 2005).
Immunomodulating Activities of Pyrazolyl-Propanamides
The synthesis and evaluation of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides for immunomodulating activity reveal their potential in enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses. This research suggests new avenues for developing drugs to modulate the immune response, potentially benefiting conditions such as autoimmune diseases and infections (Doria et al., 1991).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-(4-cyanooxan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-13(21-11-14-5-3-2-4-6-14)15(19)18-16(12-17)7-9-20-10-8-16/h2-6,13H,7-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKKHRRWKVGWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCOCC1)C#N)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylsulfanyl-N-(4-cyanooxan-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


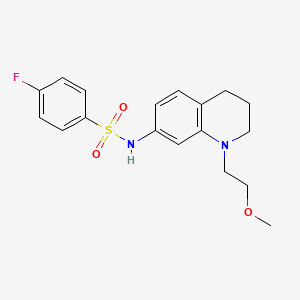

![1-[(2-fluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2816394.png)
![N-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2816395.png)
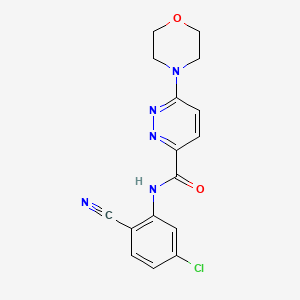
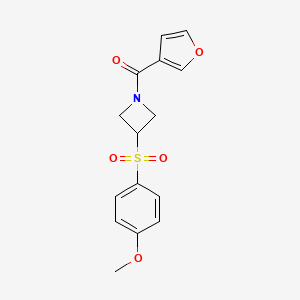
![4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2816401.png)
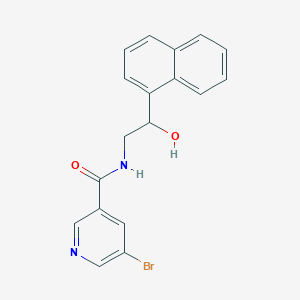
![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2816403.png)
![[2-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2816404.png)
![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2816405.png)
![(2E)-3-(2-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2816406.png)
![N-(3-fluoro-4-methylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2816407.png)